molecular formula C21H26BrNO4 B1676469 Methylnaltrexone bromide CAS No. 73232-52-7

Methylnaltrexone bromide

Cat. No. B1676469
CAS RN: 73232-52-7
M. Wt: 436.3 g/mol
InChI Key: IFGIYSGOEZJNBE-KNLJMPJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylnaltrexone Bromide, also known as MNTX, is a medication that acts as a peripherally acting μ-opioid receptor antagonist . It is used to treat constipation caused by opioids in adults with long-lasting pain that is not caused by cancer, or in patients with long-lasting pain caused by a previous cancer or its treatment who do not need weekly increases in opioid dosage . It is a peripheral mu-opioid receptor antagonist that cannot cross the blood-brain barrier, thus it reverses many opioid side-effects without interfering with pain relief .


Physical And Chemical Properties Analysis

Methylnaltrexone Bromide has a molecular formula of C21H26NO4 and a molecular weight of 436.34 . It is a quaternary derivative of naltrexone, which increases its polarity and decreases its lipid solubility compared to traditional opioid agonists used for pain treatment .

Scientific Research Applications

Pharmacokinetics and Clinical Utilization Methylnaltrexone bromide is primarily recognized for its efficacy in treating opioid-induced constipation (OIC) without affecting the central analgesic effects of opioids. This peripherally acting mu-opioid receptor antagonist exhibits high bioavailability when administered subcutaneously, showing minimal metabolism and a terminal half-life of approximately 8-9 hours. Its pharmacokinetics suggest limited potential for drug-drug interactions, underpinning its clinical utility for OIC in patients with advanced illness (Rotshteyn, Boyd, & Yuan, 2011).

Efficacy in Opioid-induced Constipation Methylnaltrexone has shown significant efficacy in the treatment of OIC, with its pharmacodynamic properties being well documented across various studies. It is available in both subcutaneous injection and oral dosage forms, addressing a critical need in palliative care for patients experiencing OIC due to opioid analgesics. Despite its benefits, the literature suggests further investigation is required to ascertain its long-term effectiveness and safety across diverse patient populations (Mozaffari, Nikfar, & Abdollahi, 2018).

Treatment of Opioid-induced Constipation in Advanced Illness Methylnaltrexone bromide represents a significant advancement in managing OIC, particularly in palliative care settings. Clinical trials and reviews have highlighted its effectiveness in inducing laxation without compromising opioid analgesia, marking it as an essential therapeutic option for patients with advanced illness and OIC unresponsive to conventional laxatives (Clemens & Klaschik, 2010).

Peripheral Opioid Receptor Antagonism Research into opioid antagonists, including methylnaltrexone, has illuminated their potential beyond merely reversing life-threatening opioid toxicity. These compounds, particularly methylnaltrexone, offer a promising approach for managing opioid-related constipation. Their ability to selectively antagonize peripheral opioid receptors without affecting central opioid-mediated analgesia presents an intriguing avenue for improving the quality of life for patients undergoing opioid therapy (Choi & Billings, 2002).

Safety And Hazards

Methylnaltrexone Bromide is contraindicated in patients with known or suspected mechanical gastrointestinal obstruction and patients at increased risk of recurrent obstruction, due to the potential for gastrointestinal perforation . It is also noted that Methylnaltrexone Bromide is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Methylnaltrexone Bromide is currently approved for the treatment of opioid-induced constipation in patients with advanced illness receiving palliative care when the response to laxatives is insufficient . There is an ongoing Phase 2 investigator-initiated study of Methylnaltrexone Bromide in patients with resectable head and neck squamous cell carcinoma .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGIYSGOEZJNBE-KNLJMPJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868236
Record name Naltrexone methobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylnaltrexone bromide

CAS RN

73232-52-7
Record name Methylnaltrexone bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73232-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naltrexone methobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, bromide, (5α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylnaltrexone bromide
Reactant of Route 2
Methylnaltrexone bromide
Reactant of Route 3
Methylnaltrexone bromide
Reactant of Route 4
Methylnaltrexone bromide
Reactant of Route 5
Methylnaltrexone bromide
Reactant of Route 6
Methylnaltrexone bromide

Citations

For This Compound
645
Citations
TY Chen, CE Rosow, N Serradell, J Bolos… - Drugs of the …, 2007 - access.portico.org
Background Opioid analgesics are still the most widely accepted drugs for moderate to severe acute and chronic pain, but their use is accompanied by numerous unpleasant side effects…
Number of citations: 9 access.portico.org
S Mozaffari, S Nikfar, M Abdollahi - Expert opinion on …, 2018 - Taylor & Francis
… for the treatment of OIC with methylnaltrexone bromide being the first approved to treat OIC … review the clinical evidence for methylnaltrexone bromide including a review of the …
Number of citations: 12 www.tandfonline.com
Y Rotshteyn, TA Boyd, CS Yuan - Expert opinion on drug …, 2011 - Taylor & Francis
… An injectable form of methylnaltrexone bromide (RELISTOR, … Methylnaltrexone bromide sc injection is also approved in … The usual dosing schedule of methylnaltrexone bromide sc …
Number of citations: 21 www.tandfonline.com
FM Abarca, TJ Saclarides… - Clinical Medicine Insights …, 2010 - journals.sagepub.com
Objectives Review and summarize the mechanism of action of methylnaltrexone bromide (methylnaltrexone) and its effectiveness in the treatment of opioid-induced constipation. Data …
Number of citations: 8 journals.sagepub.com
S Bader, K Jaroslawski, HE Blum… - Clinical Medicine …, 2011 - journals.sagepub.com
Constipation, one of the major side effects of opiates used in palliative care, can impair patients’ quality of life to a point where it prevents sufficient pain control. Methylnaltrexone is a …
Number of citations: 34 journals.sagepub.com
SR Earnshaw, RM Klok, S Iyer… - Alimentary …, 2010 - Wiley Online Library
… A new choice of treatment is the peripherally acting opioid receptor antagonist methylnaltrexone bromide (MNTX). MNTX has an alkyl substituent which is added on the nitrogen atom of …
Number of citations: 33 onlinelibrary.wiley.com
KE Clemens, E Klaschik - Therapeutics and clinical risk …, 2010 - ncbi.nlm.nih.gov
… care patients with a focus on methylnaltrexone bromide. Recent findings in the literature and … Methylnaltrexone bromide may represent an important therapeutic option for palliative care …
Number of citations: 33 www.ncbi.nlm.nih.gov
G Li, X Cai, Z Zheng, X Zhou, S Li - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound [systematic name: (4R,4aS,7aR,12bS)-3-cyclopropylmethyl-4a,9-hydroxy-7-oxo-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium …
Number of citations: 10 scripts.iucr.org
DJ Cada, TL Levien, DE Baker - Hospital Pharmacy, 2008 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive 5 to 6 well-documented monographs on drugs that are newly released or are in late phase 3 trials. The …
Number of citations: 1 journals.sagepub.com
D Guay - The Consultant Pharmacist®, 2009 - ingentaconnect.com
Objective: To review the chemistry, pharmacodynamics, pharmacokinetics, clinical efficacy, tolerability, indications, and dosing and administration of methylnaltrexone methobromide, …
Number of citations: 8 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.